(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758347
InChI: InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
SMILES: CCOC(=O)C(CC(F)(F)F)N.Cl
Molecular Formula: C6H11ClF3NO2
Molecular Weight: 221.60 g/mol

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13758347

Molecular Formula: C6H11ClF3NO2

Molecular Weight: 221.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride -

Specification

Molecular Formula C6H11ClF3NO2
Molecular Weight 221.60 g/mol
IUPAC Name ethyl (2R)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Standard InChI InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
Standard InChI Key NSWWEXCIWCDUEY-PGMHMLKASA-N
Isomeric SMILES CCOC(=O)[C@@H](CC(F)(F)F)N.Cl
SMILES CCOC(=O)C(CC(F)(F)F)N.Cl
Canonical SMILES CCOC(=O)C(CC(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is systematically named ethyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride, with the molecular formula C₆H₁₁ClF₃NO₂ and a molecular weight of 221.60 g/mol . Its IUPAC name reflects the (R)-configuration at the chiral center, the ethyl ester moiety, and the trifluoromethyl group at the β-position. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁ClF₃NO₂
Molecular Weight221.60 g/mol
CAS Registry Number3834-43-3
Purity Specifications≥98% (HPLC)
Optical RotationNot Reported-

The trifluoromethyl group contributes to electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride involves multi-step protocols to achieve stereochemical purity. A common approach begins with the enantioselective amination of 4,4,4-trifluorobutyric acid derivatives. Source highlights the use of recyclable chiral auxiliaries to optimize yield and enantiomeric excess (ee). For instance, a reported method employs asymmetric hydrogenation with palladium catalysts under controlled pressures to install the (R)-configuration .

In a representative procedure (Source ), 3-[4-(3,5-dimethylpiperidin-1-yl)-3-nitrophenyl]-4,4,4-trifluorobut-2-enoic acid ethyl ester undergoes hydrogenation using 10% Pd/C (1 atm H₂) to afford the amine intermediate in 42.3% yield. Subsequent hydrochloride salt formation completes the synthesis.

Table 2: Key Synthesis Parameters

StepConditionsYieldReference
AminationPd/C, H₂ (1 atm), THF42.3%
Salt FormationHCl in EtOAc85–90%

Process Optimization

Industrial-scale production prioritizes solvent recovery and catalyst recyclability to reduce costs. Source emphasizes temperature-controlled reaction systems (0–25°C) to prevent racemization. Advances in continuous-flow chemistry have further improved throughput for this compound.

Applications in Pharmaceutical Research

Drug Design and Development

The trifluoromethyl group enhances lipophilicity and metabolic stability, enabling improved blood-brain barrier penetration and prolonged half-life in vivo . This makes the compound a favored building block for:

  • Protease inhibitors: The fluorine atoms engage in hydrophobic interactions with enzyme active sites.

  • Anticancer agents: Fluorinated analogs demonstrate enhanced cytotoxicity profiles .

Peptide Engineering

Source details its role in Fmoc-protected peptide synthesis. The ethyl ester group allows chemoselective deprotection, while the trifluoromethyl moiety stabilizes secondary structures. For example, it has been incorporated into fluorinated peptidomimetics targeting G-protein-coupled receptors .

Table 3: Representative Applications

ApplicationRole of CompoundOutcomeSource
IDO1 InhibitorsBackbone modifierImproved enzymatic IC₅₀
Antibody-Drug ConjugatesBioconjugation linkerEnhanced serum stability

Future Directions and Challenges

Research Opportunities

  • Stereoselective catalysis: Developing non-precious metal catalysts to reduce costs.

  • In vivo studies: Evaluating pharmacokinetics in preclinical models.

Industrial Scalability

Challenges include optimizing chiral resolution and minimizing waste in large-scale syntheses. Continuous manufacturing platforms may address these hurdles.

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